

Application Notes and Protocols: HBcAg 128-140 in Murine Models of HBV Infection

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Compound of Interest

Compound Name: Hepatitis B Virus Core (128-140)

Cat. No.: B15563621

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with chronic infection increasing the risk of cirrhosis and hepatocellular carcinoma. The HBV core antigen (HBcAg) is a potent immunogen, and cellular immune responses targeting it are crucial for viral clearance. Within HBcAg, the amino acid sequence 128-140 (TPPAYRPPNAPIL) has been identified as a key T-helper cell epitope, particularly in the widely used C57BL/6 murine model where it is restricted by the MHC class II molecule I-A^b.^{[1][2][3]}

These application notes provide a comprehensive overview of the use of the HBcAg 128-140 peptide in murine models of HBV infection. This peptide is an essential tool for evaluating the efficacy of therapeutic vaccines and immunomodulatory strategies aimed at breaking the immune tolerance characteristic of chronic HBV infection.^{[1][4][5]} The protocols detailed below cover the establishment of HBV murine models, immunization strategies to elicit HBcAg-specific immunity, and the subsequent analysis of the T-cell response using the HBcAg 128-140 epitope as a stimulant.

Data Presentation

The following tables summarize quantitative data from representative studies, showcasing the use of the HBcAg 128-140 peptide to measure HBV-specific T-cell responses.

Table 1: HBcAg 128-140-Specific T-Cell Responses in Immunized vs. Mock-Immunized Mice Following HBV Challenge.

Group	Stimulant	Analyte	Readout (Spot-Forming Cells / 8×10^5 Splenocytes)	Reference
HBcAg-Immunized	HBcAg 129-140 peptide	IFN- γ	~150	
Mock-Immunized	HBcAg 129-140 peptide	IFN- γ	<10	
HBcAg-Immunized	HBcAg 129-140 peptide	IL-2	~75	
Mock-Immunized	HBcAg 129-140 peptide	IL-2	<10	

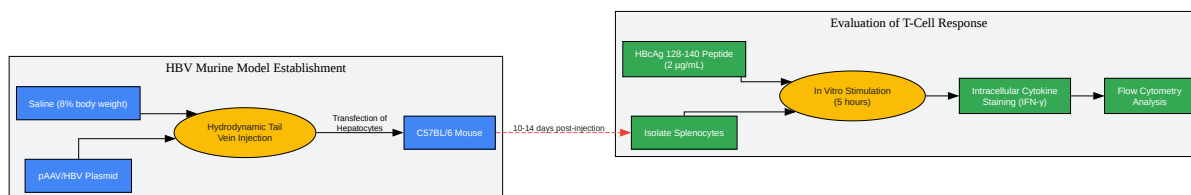
Data are approximate values derived from graphical representations in the cited literature.

Table 2: Parameters for In Vitro T-Cell Stimulation with HBcAg 128-140.

Parameter	Value	Unit	Application	Reference
Peptide Concentration	2	µg/mL	Intracellular Cytokine Staining	[2]
Incubation Time	5	hours	Intracellular Cytokine Staining	[2]
Co-stimulant	CD28 (1:1000)	dilution	Intracellular Cytokine Staining	[2]
Protein Transport Inhibitor	Brefeldin A (1:1000)	dilution	Intracellular Cytokine Staining	[2]

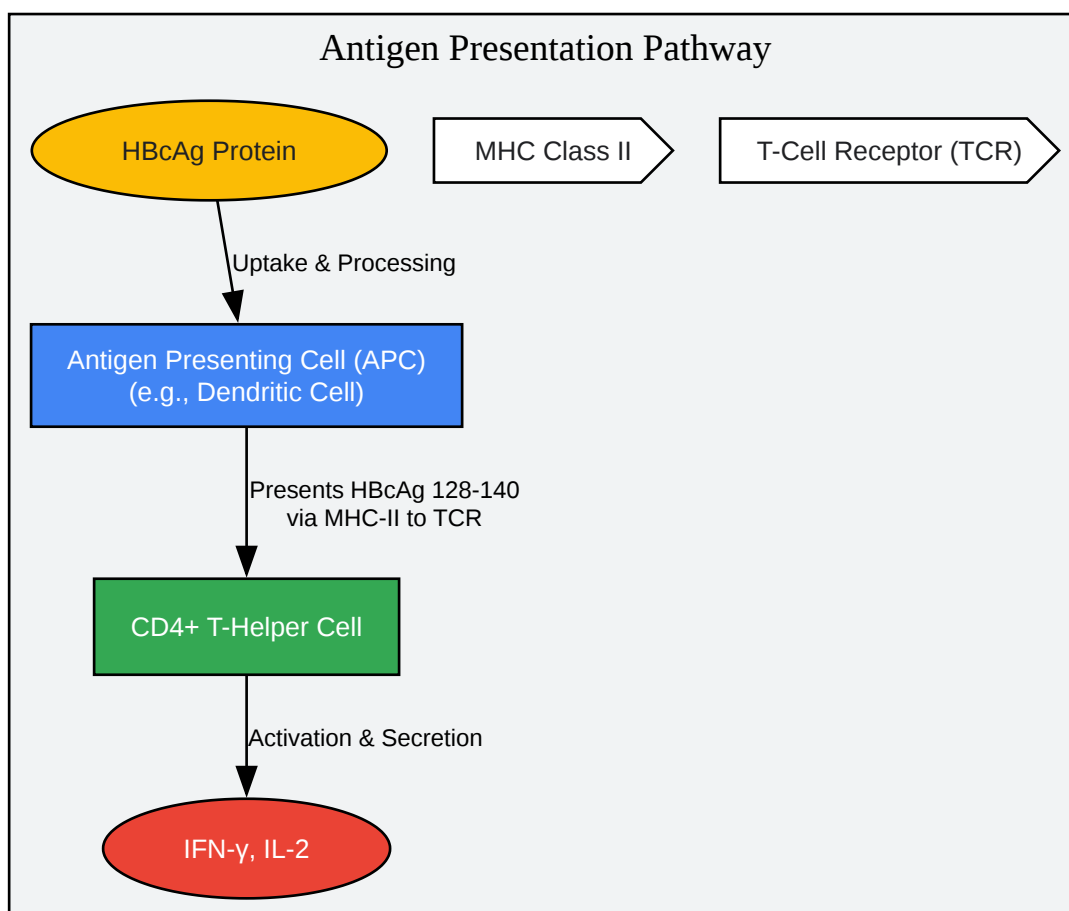
Experimental Workflows & Signaling Pathways

The following diagrams illustrate key experimental processes and the immunological pathway involving the HBcAg 128-140 epitope.



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Caption: Experimental workflow for HBV model creation and T-cell analysis.



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Caption: Activation of CD4+ T-cells via the HBcAg 128-140 epitope.

Experimental Protocols

Protocol 1: Establishment of an HBV Murine Model via Hydrodynamic Injection

This protocol describes the establishment of a transient HBV infection model in immunocompetent C57BL/6 mice, which is widely used to study host-virus interactions.^{[1][6][7]}

Materials:

- pAAV/HBV1.2 or similar replication-competent HBV plasmid DNA

- Sterile, endotoxin-free 0.9% saline solution
- C57BL/6 mice (5-8 weeks old)
- Syringes (1 mL or 3 mL) and 27-30 gauge needles

Procedure:

- **Animal Preparation:** Weigh each mouse immediately before injection to calculate the required injection volume.
- **DNA Preparation:** Dilute 10-15 µg of the HBV plasmid DNA into a volume of sterile saline equivalent to 8% of the mouse's body weight.^{[7][8]} For a 20g mouse, this would be 1.6 mL. Prepare the solution for each mouse individually.
- **Injection:** Restrain the mouse, typically using a specialized restrainer, to expose the tail vein.
- **Hydrodynamic Injection:** Inject the entire volume of the DNA/saline solution into the lateral tail vein. The injection should be rapid, completed within 5-8 seconds. A successful injection is often indicated by a slight paling of the eyes and resistance near the end of the injection.
- **Post-Injection Monitoring:** Monitor the mice for recovery. The mice will typically appear lethargic for a short period but should recover within an hour.
- **Confirmation of HBV Replication:** Serum HBsAg, HBeAg, and HBV DNA can be monitored at various time points (e.g., days 1, 3, 5, 7 post-injection) to confirm successful transfection and viral replication.^{[1][2]}

Protocol 2: Pre-existing Immunity Induction via DNA Immunization

This protocol is used to generate a robust HBcAg-specific immune response prior to HBV challenge, allowing for the study of immune-mediated clearance.^[1]

Materials:

- pCDNA3.1(+)/HBc plasmid (or other HBcAg-expressing plasmid)

- Phosphate-Buffered Saline (PBS)
- C57BL/6 mice
- Syringes and needles for intramuscular injection

Procedure:

- Immunization Preparation: Dilute 100 µg of the pCDNA3.1(+)/HBc plasmid in 50-100 µL of sterile PBS.
- Primary Immunization: Inject the plasmid solution intramuscularly, typically into the tibialis anterior muscle.
- Booster Immunization: Administer a second identical injection 14 days after the primary immunization.
- HBV Challenge: 14 days after the booster immunization, the mice can be challenged with HBV using the hydrodynamic injection protocol (Protocol 1).
- Control Group: A control group should be mock-immunized with PBS or an empty vector following the same schedule.

Protocol 3: Analysis of HBcAg 128-140-Specific T-Cell Response by Intracellular Cytokine Staining (ICS)

This protocol details the method for quantifying the frequency of IFN-γ-producing CD4+ and CD8+ T-cells from splenocytes after in vitro stimulation with the HBcAg 128-140 peptide.[\[2\]](#)

Materials:

- Spleens from experimental and control mice
- RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
- HBcAg 128-140 peptide (TPPAYRPPNAPIL)
- Anti-mouse CD28 antibody

- Brefeldin A (protein transport inhibitor)
- Fluorescently-conjugated antibodies for flow cytometry: Anti-CD3, Anti-CD4, Anti-CD8, Anti-IFN- γ
- Cell strainers (70 μ m)
- Red Blood Cell Lysis Buffer
- FACS tubes
- Fixation/Permeabilization Buffer
- Flow cytometer

Procedure:

- **Splenocyte Isolation:** Aseptically harvest spleens from euthanized mice. Mechanically dissociate the spleens through a 70 μ m cell strainer into a petri dish containing RPMI medium to create a single-cell suspension.
- **Red Blood Cell Lysis:** Pellet the cells by centrifugation, discard the supernatant, and resuspend the pellet in RBC Lysis Buffer. Incubate for 2-3 minutes at room temperature, then quench the reaction with excess RPMI medium.
- **Cell Counting and Plating:** Wash the cells, resuspend in complete RPMI, and count using a hemocytometer or automated cell counter. Adjust the cell concentration and plate $1-2 \times 10^6$ cells per well in a 96-well round-bottom plate.
- **In Vitro Stimulation:**
 - Add HBcAg 128-140 peptide to the appropriate wells to a final concentration of 2 μ g/mL.[2]
 - Add anti-CD28 antibody (e.g., 1 μ g/mL or 1:1000 dilution) to all wells for co-stimulation.[2]
 - Include an unstimulated (negative) control and a positive control (e.g., PMA/Ionomycin).
 - Add Brefeldin A (e.g., 1:1000 dilution) to all wells.[2]

- Incubation: Incubate the plate for 5-6 hours at 37°C in a CO2 incubator.
- Surface Staining: After incubation, wash the cells and stain for surface markers (e.g., Anti-CD3, Anti-CD4, Anti-CD8) in FACS buffer for 30 minutes at 4°C in the dark.
- Fixation and Permeabilization: Wash the cells, then resuspend in Fixation/Permeabilization buffer according to the manufacturer's instructions. Incubate for 20-30 minutes at 4°C.
- Intracellular Staining: Wash the cells with Permeabilization/Wash buffer. Resuspend the cells in Permeabilization/Wash buffer containing the anti-IFN- γ antibody. Incubate for 30 minutes at 4°C in the dark.
- Flow Cytometry: Wash the cells twice with Permeabilization/Wash buffer and finally resuspend in FACS buffer. Acquire data on a flow cytometer.
- Data Analysis: Gate on lymphocytes, then single cells, then CD3+ T-cells. From the T-cell population, gate on CD4+ and CD8+ subsets and determine the percentage of IFN- γ + cells within each population. Subtract the background from the unstimulated control.

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